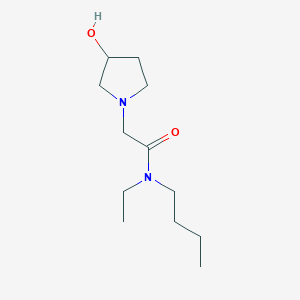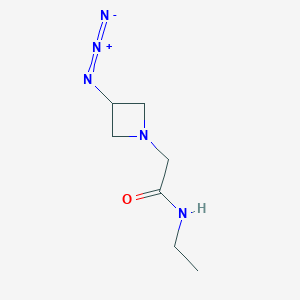
1,1,1-Trifluoro-3-(3-hydroxyazetidin-1-yl)propan-2-one
Vue d'ensemble
Description
1,1,1-Trifluoro-3-(3-hydroxyazetidin-1-yl)propan-2-one (TFHAP) is a fluorinated derivative of azetidine and is used in many scientific research applications. It is a highly versatile compound with a wide range of applications, including in organic synthesis and in the development of new compounds and drugs. TFHAP is a chiral molecule, meaning that it has two different forms that are mirror images of each other, and this property makes it useful for the synthesis of chiral compounds. In addition, it has a wide range of biochemical and physiological effects that make it a valuable tool for scientific research.
Applications De Recherche Scientifique
Synthesis of Biheterocyclic Compounds 1,1,1-Trifluoro-3-(3-hydroxyazetidin-1-yl)propan-2-one has been utilized in the efficient synthesis of new biheterocyclic compounds. For instance, Malavolta et al. (2014) described the preparation of 1-(5-hydroxy-5-trifluoromethyl-1H-pyrazol-1-yl)-3-(6-trifluoromethylpyrimidin-4-yl)-propan-1-ones through cyclocondensation involving derivatives of levulinic acid and versatile 1,1,1-trifluoro-4-alkoxy-3-alken-2-ones. The resulting biheterocycles, characterized by NMR spectroscopy and mass spectrometry, highlight the compound's utility in constructing structurally complex and functionalized molecules (Malavolta et al., 2014).
Reactivity and Tautomeric Studies The compound has also been a subject of interest in studies exploring its reactivity and tautomeric behavior. Loghmani-Khouzani et al. (2006) detailed the synthesis and characterization of novel derivatives, including 1,1,1-trifluoro-3-(1H-quinolin-2-ylidene)propan-2-one. The research involved spectroscopic techniques and computational analysis to understand the structural and reactivity nuances of the synthesized compounds (Loghmani-Khouzani et al., 2006).
Building Blocks for Synthesis Dao Thi et al. (2018) described the use of related structures, specifically 3-hydroxy-4-(trifluoromethyl)azetidin-2-ones, as building blocks for synthesizing a variety of compounds, including trifluoromethyl-containing aminopropanes and aziridines. These building blocks demonstrate the versatility and utility of the trifluoromethyl group in the design and synthesis of structurally diverse molecules (Dao Thi et al., 2018).
Propriétés
IUPAC Name |
1,1,1-trifluoro-3-(3-hydroxyazetidin-1-yl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3NO2/c7-6(8,9)5(12)3-10-1-4(11)2-10/h4,11H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWNKZUFUKXCETC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(=O)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-(cyclopropylmethyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1475820.png)




![1-(cyclopropylmethyl)octahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one](/img/structure/B1475829.png)
